Receptor Binding Affinity: 2-Fold Higher β2-Adrenoceptor Affinity of Arformoterol Tartrate Versus Racemic Formoterol
Arformoterol demonstrates a Kd of 2.9 nM for the human β2-adrenergic receptor, compared to a Kd of 5.2 nM for racemic formoterol, representing a 2-fold higher binding affinity . The (S,S)-enantiomer present in racemic formoterol exhibits dramatically reduced binding (Kd ≈ 3100 nM), making arformoterol approximately 1,000-fold more potent as a β2 ligand than the (S,S)-isomer alone [1]. The compound also displays approximately 39-fold selectivity for β2- over β1-adrenergic receptors (β1 Kd = 113 nM) and does not bind appreciably to β3-adrenergic, B2 bradykinin, NK1, or NK2 receptors at concentrations up to 3 μM [2].
| Evidence Dimension | β2-Adrenoceptor Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 2.9 nM |
| Comparator Or Baseline | Racemic formoterol: 5.2 nM; (S,S)-formoterol: ~3100 nM |
| Quantified Difference | 2-fold higher affinity vs racemic formoterol; ~1,000-fold higher vs (S,S)-enantiomer |
| Conditions | Human β2-adrenoceptor binding assay |
Why This Matters
Higher receptor binding affinity at the molecular target translates to enhanced potency, enabling effective bronchodilation at lower administered doses and potentially reducing off-target receptor interactions.
- [1] Madaan A. Arformoterol tartrate in the treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease. Drugs Today (Barc). 2009;45(1):3-11. PMID: 19271027 View Source
- [2] Bertin Bioreagent. Arformoterol (tartrate) CAT N°: 23935. Product Datasheet. View Source
